2,5-Dimethyl-4-(octyloxy)benzonitrile
Description
2,5-Dimethyl-4-(octyloxy)benzonitrile (CAS: 496965-25-4, molecular formula: C₁₇H₂₅NO) is a substituted benzonitrile derivative featuring a nitrile group (-CN) at the para position, with methyl groups at the 2- and 5-positions and a long-chain octyloxy substituent at the 4-position of the benzene ring. Its molecular weight is 259.39 g/mol.
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2,5-dimethyl-4-octoxybenzonitrile |
InChI |
InChI=1S/C17H25NO/c1-4-5-6-7-8-9-10-19-17-12-14(2)16(13-18)11-15(17)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
INFYADHPQIWNPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)C#N)C |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Packing
- 2,5-Dimethoxybenzonitrile (C₉H₉NO₂): Unlike the octyloxy chain in the target compound, the methoxy groups in this analog are shorter and more polar. X-ray crystallography reveals that the methoxy-substituted derivative adopts a nearly planar aromatic ring system (maximum deviation: 0.027 Å), stabilized by C–H⋯O/N interactions and π–π stacking (centroid distance: 3.91 Å) . In contrast, the longer octyloxy chain in 2,5-dimethyl-4-(octyloxy)benzonitrile likely disrupts planarity, favoring twisted conformations or layered packing due to steric bulk.
- 3,5-Dimethyl-4-(methylamino)benzonitrile (HHD): Replacing the octyloxy group with a methylamino substituent introduces hydrogen-bonding capability. HHD exhibits planar geometry, which suppresses internal conversion (IC) processes compared to its twisted analog, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), where steric hindrance promotes non-radiative decay . This highlights how substituent bulk and electronic effects dictate photophysical behavior.
Photophysical and Electronic Properties
Key Findings :
- The octyloxy group in the target compound may induce a TICT-like state, akin to MMD, but with reduced polarity compared to dimethylamino derivatives.
- Methoxy or amino substituents enhance planarity and radiative pathways, whereas alkyl/alkoxy chains favor non-radiative decay .
Solvent and Steric Effects on Reactivity
- Solvent Interactions: Studies on benzonitrile derivatives (e.g., C4 in ) show solvent polarity significantly impacts reaction kinetics. For this compound, nonpolar solvents may stabilize its hydrophobic chain, while polar solvents enhance nitrile group reactivity .
- Steric Hindrance: The octyloxy chain’s bulk may slow reactions at the nitrile group, contrasting with smaller substituents like methoxy or amino groups, which allow faster nucleophilic attacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
